Moxifloxacin impurity

Description

BenchChem offers high-quality Moxifloxacin impurity suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Moxifloxacin impurity including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H24FN3O3 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

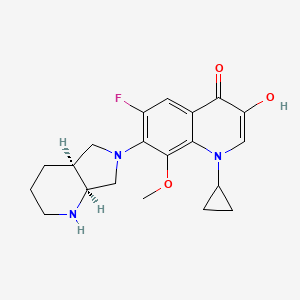

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-3-hydroxy-8-methoxyquinolin-4-one |

InChI |

InChI=1S/C20H24FN3O3/c1-27-20-17-13(19(26)16(25)10-24(17)12-4-5-12)7-14(21)18(20)23-8-11-3-2-6-22-15(11)9-23/h7,10-12,15,22,25H,2-6,8-9H2,1H3/t11-,15+/m0/s1 |

InChI Key |

RRWIWSNNDQRNJU-XHDPSFHLSA-N |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)O |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Impurity Profiling and Control Strategies for Moxifloxacin

Executive Summary

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic characterized by a bulky C-7 diazabicyclononane side chain and a C-8 methoxy group.[][] While these structural features enhance activity against Gram-positive bacteria and reduce phototoxicity compared to earlier generations (e.g., sparfloxacin), they introduce unique challenges in impurity profiling.[][]

This guide provides a comprehensive technical analysis of the common impurities of Moxifloxacin Hydrochloride, categorized by their synthetic origin and degradation mechanisms.[] It is designed to assist analytical scientists and formulation engineers in establishing robust control strategies compliant with ICH Q3A/B/C guidelines.[][]

Part 1: Structural Basis and Synthetic Origin

The synthesis of Moxifloxacin typically involves the condensation of a specific quinolone nucleus (1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) with (S,S)-2,8-diazabicyclo[4.3.0]nonane.[][] The specificity of this reaction dictates the impurity profile.[][]

The Nucleophilic Substitution Challenge

The core reaction is a nucleophilic aromatic substitution (

-

Critical Process Parameter (CPP): The C-8 position contains a methoxy group.[] If the starting material is impure (containing C-8 fluorine instead of methoxy), Impurity A is formed.[][]

-

Side Reactions: If the reaction conditions allow for methoxide attack or if the starting material is over-substituted, Impurity B (dimethoxy) is generated.[]

Stereochemical Impurities

Moxifloxacin contains two chiral centers in the diazabicyclononane ring (

Visualization: Synthetic Route and Impurity Genesis

Figure 1: Flowchart demonstrating the origin of critical process-related impurities A and B during the synthesis of Moxifloxacin.[]

Part 2: Classification of Common Impurities (EP/USP Standards)

The following table consolidates the primary impurities defined by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP).

| Impurity Name (EP) | USP Designation | Chemical Identity | Origin | Risk Factor |

| Impurity A | Related Compound A | 1-Cyclopropyl-6,8-difluoro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Process (Unreacted precursor) | High (Structural analog) |

| Impurity B | Related Compound B | 1-Cyclopropyl-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Process (Side reaction) | Medium |

| Impurity C | Related Compound C | 1-Cyclopropyl-8-ethoxy-6-fluoro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Process (Solvent contamination) | Low (if Ethanol excluded) |

| Impurity D | Related Compound D | 1-Cyclopropyl-8-fluoro-6-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Process (Isomer) | Medium |

| Impurity E | Related Compound E | 8-Hydroxy Moxifloxacin (O-Desmethyl analog) | Degradation (Hydrolysis) | High (Stability indicator) |

Genotoxic Considerations

Researchers must also screen for Methyl-4-chlorobutyrate (M4CB) .[][] This potential genotoxic impurity can arise if specific esterification steps are used in the synthesis of the side chain.[] It requires quantification at ppm levels using GC-MS, unlike the HPLC-detectable impurities listed above.

Part 3: Degradation Pathways

Moxifloxacin is sensitive to light and oxidation.[][] Understanding these pathways is crucial for handling and packaging (e.g., amber glass requirements).[]

Photodegradation (The Primary Threat)

Upon exposure to UV/Visible light, the C-8 methoxy group and the C-7 side chain are the primary sites of attack.[][]

-

Decarboxylation: Loss of the COOH group at C-3.[][]

-

Oxidation of the Diazabicyclononane Ring: Formation of N-oxides.

-

Cyclopropyl Ring Cleavage: Rare, but observed under intense stress.[]

Hydrolysis

Impurity E (8-Hydroxy) is formed via the hydrolysis of the ether linkage at C-8.[][] This is acid-catalyzed and can occur during long-term storage in liquid formulations if pH is not buffered correctly (optimal stability is pH 7.5).[][]

Visualization: Degradation Map

Figure 2: Degradation map highlighting the formation of Impurity E via hydrolysis and various photolytic breakdown products.

Part 4: Analytical Strategy (HPLC Protocol)

To separate the critical pair (Moxifloxacin and Impurity A/B), a standard C18 column is often insufficient due to the structural similarity.[] The use of a Phenyl-Hexyl column or careful pH control is recommended.[][]

Validated HPLC Method Parameters

This protocol is derived from validated stability-indicating methods [1].

-

Column: Phenyl-Hexyl or C18 (250 mm x 4.6 mm, 5 µm).[]

-

Mobile Phase A: Buffer (0.5g Tetrabutyl ammonium hydrogen sulfate + 1.0g KH2PO4 in 1L Water, pH adjusted to 2.5 with H3PO4).

-

Mobile Phase B: Methanol.[]

-

Mode: Gradient Elution.[]

-

Flow Rate: 1.0 - 1.3 mL/min.[]

-

Detection: UV at 293 nm.[]

-

Temperature: 45°C (Critical for resolution).

Self-Validating System Suitability

To ensure the method is working before running samples, the following criteria must be met:

-

Resolution (Rs): > 2.0 between Moxifloxacin and Impurity A.

-

Tailing Factor: < 1.5 for the main peak.

-

Sensitivity: S/N ratio > 10 for Impurity E at the reporting threshold (0.05%).

Visualization: Analytical Workflow

Figure 3: Step-by-step analytical workflow for the detection of Moxifloxacin related substances.

Part 5: Control Strategy

-

Raw Material Control: Strictly limit the level of 8-fluoro precursor in the starting material to <0.10% to control Impurity A.

-

Reaction Stoichiometry: Avoid large excesses of methoxide to prevent Impurity B (dimethoxy) formation.

-

Photoprotection: All manufacturing and analytical steps must be performed under yellow (sodium vapor) light or in amber glassware to prevent photolytic degradation.

-

pH Maintenance: Liquid formulations should be buffered near pH 7.5 to minimize the hydrolysis rate (Impurity E formation).[]

References

-

Determination of moxifloxacin hydrochloride and its related substances by HPLC. ResearchGate. Available at: [Link]

-

Moxifloxacin EP Impurity A Structure and Details. Veeprho. Available at: [Link]

-

Moxifloxacin EP Impurity B Chemical Name and Data. GLP Pharma Standards. Available at: [Link]

-

Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. National Institutes of Health (PMC).[] Available at: [Link]

Sources

moxifloxacin degradation products identification

An In-Depth Technical Guide to the Identification of Moxifloxacin Degradation Products

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the identification and characterization of moxifloxacin degradation products. It is intended for researchers, analytical scientists, and professionals in drug development and quality control. We will move beyond simple procedural lists to explore the underlying chemistry of degradation, the rationale behind analytical method development, and the regulatory expectations that govern these studies.

Introduction: The Imperative of Degradation Profiling

Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is a critical therapeutic agent. Its efficacy and safety are intrinsically linked to its chemical integrity. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of inactive-related substances, or worse, the generation of potentially toxic impurities. Therefore, a thorough understanding and robust analytical strategy for identifying its degradation products are not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety.

Forced degradation studies, also known as stress testing, are the cornerstone of this process. They are designed to intentionally degrade the drug substance to predict its stability, establish degradation pathways, and facilitate the development of stability-indicating analytical methods. These studies are mandated by regulatory bodies such as the International Council for Harmonisation (ICH) under guideline Q1A(R2).

The Chemistry of Moxifloxacin Degradation: Pathways and Mechanisms

Moxifloxacin's structure, characterized by a cyclopropylamine group, a methoxy group, and a diazabicyclononane side chain, presents several potential sites for chemical transformation. Understanding these vulnerabilities is key to designing effective stress studies. The primary degradation pathways for moxifloxacin include hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis involves the cleavage of chemical bonds by water. In moxifloxacin, the C-N bond in the diazabicyclononane ring and the cyclopropylamine moiety can be susceptible to hydrolysis, particularly under acidic and basic conditions.

-

Acidic Hydrolysis: Under strong acidic conditions (e.g., 0.1 M HCl), protonation of the nitrogen atoms can facilitate nucleophilic attack by water, potentially leading to the opening of the diazabicyclononane ring.

-

Basic Hydrolysis: In alkaline media (e.g., 0.1 M NaOH), the carboxylic acid group is deprotonated, which can influence the overall electron distribution and susceptibility to nucleophilic attack. Studies have shown that moxifloxacin is relatively stable in alkaline conditions compared to acidic and oxidative stress.

-

Neutral Hydrolysis: At neutral pH, the degradation rate is generally slower.

Oxidative Degradation

Oxidation is a common degradation pathway for many pharmaceuticals, often initiated by atmospheric oxygen, peroxides, or metal ions. For moxifloxacin, the secondary amino group in the side chain and the quinolone ring system are potential sites of oxidation. The use of hydrogen peroxide (H₂O₂) is a standard approach in forced degradation studies to simulate oxidative stress. Common oxidative degradation products often involve the formation of N-oxides.

Photodegradation

Moxifloxacin exhibits photosensitivity, and exposure to light, particularly UV radiation, can induce complex degradation pathways. The quinolone ring system is a chromophore that can absorb light energy, leading to the formation of reactive excited states. This can result in a variety of reactions, including decarboxylation, and modifications to the side chain. Photostability studies, as outlined in ICH guideline Q1B, are crucial. These studies typically involve exposing the drug substance to a combination of visible and UV light.

A known photodegradation product is des-methoxy moxifloxacin. Other photoproducts can arise from reactions involving the cyclopropylamine and the diazabicyclononane side chain.

A Validated Strategy for Identification: The Experimental Workflow

A robust workflow for identifying degradation products integrates systematic stress testing with advanced analytical techniques. This approach ensures that all relevant degradation products are generated, detected, separated, and structurally elucidated.

Caption: A typical workflow for the identification and characterization of moxifloxacin degradation products.

Step-by-Step Protocol: Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of moxifloxacin in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at 80°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to the working concentration.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same heating and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature and protected from light. Sample at various time points (e.g., 2, 8, 24, 48 hours).

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) in a calibrated oven. Sample at defined intervals. Also, subject the stock solution to thermal stress.

-

Photodegradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B. A control sample should be protected from light.

-

-

Sample Analysis: Analyze the stressed samples against a non-degraded control sample using a suitable stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

The analytical method must be able to separate the main peak of moxifloxacin from all significant degradation products.

-

Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: A gradient elution is typically required to achieve adequate separation. A common mobile phase system consists of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: A photodiode array (PDA) detector is highly recommended as it provides spectral information that can help in peak tracking and purity assessment.

Table 1: Example HPLC Gradient Program

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) |

| 0 | 95 | 5 |

| 20 | 50 | 50 |

| 25 | 50 | 50 |

| 26 | 95 | 5 |

| 30 | 95 | 5 |

This is an illustrative example; the actual gradient must be optimized.

Structural Elucidation of Degradation Products

Once the degradation products are separated, the next critical step is to determine their chemical structures. This is typically a multi-step process involving mass spectrometry and, for definitive identification, NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

LC-MS, particularly with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap, is a powerful tool for this purpose.

-

Accurate Mass Measurement: HRMS provides the elemental composition of the parent ion and its fragments, which is a crucial first step in identifying an unknown compound.

-

MS/MS Fragmentation: By inducing fragmentation of the parent ion (e.g., through collision-induced dissociation), a fragmentation pattern is obtained. This pattern provides structural information about the molecule. For moxifloxacin, characteristic losses related to the side chain and the quinolone core can be observed.

Caption: The logical flow of structure elucidation using LC-MS/MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While LC-MS provides strong evidence for a proposed structure, NMR is the gold standard for definitive structural confirmation. This often requires isolation of the degradation product in sufficient quantity and purity, typically through preparative HPLC.

-

1D NMR (¹H, ¹³C): Provides information on the number and types of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms, allowing for the complete assembly of the molecular structure.

Known Degradation Products of Moxifloxacin

Several degradation products of moxifloxacin have been identified and reported in the literature. A summary of some key degradation products is provided below.

Table 2: Common Degradation Products of Moxifloxacin

| Degradation Product Name | Formation Condition | Molecular Formula | Key Analytical Findings |

| N-oxide Moxifloxacin | Oxidative | C₂₁H₂₄FN₃O₅ | [M+H]⁺ at m/z 418. Observed in H₂O₂ stressed samples. |

| Decarboxylated Moxifloxacin | Photolytic | C₂₀H₂₄FN₃O₂ | Loss of CO₂ (44 Da). [M+H]⁺ at m/z 358. |

| Moxifloxacin Ethylenediamine Analog | Hydrolytic (Acidic) | C₁₉H₂₂FN₃O₄ | Resulting from the cleavage of the diazabicyclononane ring. |

Conclusion and Future Perspectives

The identification of moxifloxacin degradation products is a scientifically rigorous process that underpins drug safety and quality. A combination of systematic forced degradation studies and the application of advanced analytical techniques like HPLC, HRMS, and NMR is essential for a comprehensive understanding of its stability profile. The principles and workflows outlined in this guide provide a robust framework for scientists to confidently tackle the challenges of impurity identification, ensuring the continued safe and effective use of this important antibiotic.

Future work in this area may focus on the development of even more sensitive analytical methods, the toxicological assessment of identified degradation products, and the use of computational tools to predict degradation pathways.

References

-

ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Executive Summary

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic distinguished by its 8-methoxy group and a bulky C-7 diazabicyclononyl side chain.[1] While these structural features enhance activity against Gram-positive bacteria and anaerobes, they introduce specific stability challenges and impurity pathways distinct from earlier generations (e.g., ciprofloxacin).

This guide provides a definitive structural analysis of Moxifloxacin’s related compounds, including pharmacopeial impurities (EP/USP), genotoxic process intermediates, and photodegradation products. It synthesizes mechanistic causality with validated analytical protocols to support robust CMC (Chemistry, Manufacturing, and Controls) strategies.

Structural Anatomy & SAR Logic

The chemical integrity of Moxifloxacin relies on the stability of its core quinolone ring and the specific stereochemistry of its side chain.

-

C-6 Fluorine: Critical for DNA gyrase binding and potency.

-

C-7 Side Chain ((S,S)-2,8-diazabicyclo[4.3.0]nonane): Increases lipophilicity and half-life but is the primary site for oxidative degradation and ring-opening.

-

C-8 Methoxy Group: The defining feature of 4th-gen fluoroquinolones. It reduces photosensitivity compared to the C-8 hydrogen (ciprofloxacin) or C-8 fluorine (sparfloxacin) analogs, yet it remains a site for metabolic O-demethylation.

Diagram 1: Structural Vulnerability Map

This diagram highlights the specific sites on the Moxifloxacin molecule prone to degradation or synthetic variation.

Caption: Functional dissection of Moxifloxacin highlighting reactive centers responsible for Impurities E (C-8), B (C-3), and photodegradants (C-7).

Pharmacopeial Impurities (EP/USP)

The European Pharmacopoeia (EP) and USP designate specific related compounds that must be controlled. These arise primarily from the competition between nucleophiles during the nucleophilic aromatic substitution (

Table 1: Comparative Analysis of Key Impurities

| Impurity (EP) | Common Name | Structural Modification | Origin | Mechanism |

| Impurity A | 8-Fluoro Analog | 8-OCH₃ replaced by 8-F | Process | Incomplete methoxylation of the starting material (Gatiester precursor). |

| Impurity B | 6,8-Dimethoxy | 6-F replaced by 6-OCH₃ | Process | Over-methoxylation; displacement of the C-6 fluorine by methoxide. |

| Impurity C | 8-Ethoxy Analog | 8-OCH₃ replaced by 8-OC₂H₅ | Process | Solvent contamination (Ethanol) competing with Methoxide during synthesis. |

| Impurity D | Regioisomer | 6-OCH₃ / 8-F isomer | Process | Regioselectivity error during the construction of the trifluorobenzene core. |

| Impurity E | 8-Hydroxy | 8-OCH₃ replaced by 8-OH | Degradation | O-Demethylation (Hydrolysis) or Metabolism (Metabolite M1). |

Mechanistic Pathways of Formation

Understanding how these impurities form allows for "Quality by Design" (QbD) in the synthetic process.

Process Impurities (The Competition)

The synthesis typically involves reacting a borate-chelated core with the diazabicyclononyl side chain. However, the precursors determine the impurity profile. If the starting material (2,4,5-trifluoro-3-methoxybenzoic acid) contains impurities, or if the methoxylation step is not controlled, Impurities A and B arise.

Photodegradation (The Radical Pathway)

Moxifloxacin is sensitive to light, though less so than older quinolones. Upon UV irradiation (UV-A), it undergoes:

-

Decarboxylation: Loss of

from C-3. -

Side-Chain Oxidation: The secondary amine in the diazabicyclononyl ring forms a radical, leading to ring opening.

Diagram 2: Synthesis & Degradation Flow

This diagram traces the origin of impurities from raw materials through to degradation.

Caption: Genealogy of Moxifloxacin impurities. Red nodes indicate process impurities; Yellow indicates degradation products.

Genotoxic Impurities (GTIs)[2]

A critical safety aspect for researchers is the control of Potentially Genotoxic Impurities (PGIs) . In the Moxifloxacin synthesis, the acrylate intermediates are of high concern due to their Michael-acceptor reactivity.

-

Target Structure: Ethyl-3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl) acrylate.[2]

-

Risk: These compounds can alkylate DNA.

-

Control Limit: Typically controlled to ppm levels (TTC approach, often < 1.5 µ g/day intake).

Analytical Strategy & Protocols

To differentiate the 8-methoxy parent from the 8-ethoxy (Impurity C) or 8-fluoro (Impurity A) analogs, high-resolution chromatography is required. Standard C18 columns often fail to separate the regioisomers effectively.

Protocol: High-Resolution Impurity Profiling (HPLC-UV/MS)

This method is designed to separate the critical pair (Moxifloxacin vs. Impurity C) and detect trace GTIs.

1. Chromatographic Conditions:

-

Column: Phenyl-Hexyl or C18 (e.g., Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 3.5 µm. Reasoning: Phenyl-hexyl provides pi-pi interaction selectivity for the fluoroquinolone aromatic ring.

-

Mobile Phase A: Buffer (0.01M Potassium Dihydrogen Phosphate + 0.5% Triethylamine, pH adjusted to 2.5 with Phosphoric Acid). Note: Low pH suppresses silanol activity and ensures protonation of the basic side chain.

-

Mobile Phase B: Acetonitrile : Methanol (60:40 v/v).

-

Gradient:

-

0 min: 10% B

-

20 min: 50% B[2]

-

30 min: 10% B

-

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV at 293 nm (Max absorption for quinolone core).

2. Mass Spectrometry Settings (For Identification):

-

Source: ESI Positive Mode.

-

Key Transitions (MRM):

-

Moxifloxacin: 402.2 → 384.2 (Loss of

) or 358.2 (Loss of -

Impurity A (8-F): 390.2 → Fragment.

-

Impurity C (8-OEt): 416.2 → Fragment.

-

Diagram 3: Analytical Logic Flow

Decision tree for characterizing unknown peaks in Moxifloxacin samples.

Caption: Workflow for identifying unknown impurities based on mass shift relative to Moxifloxacin (MW 401.4).

References

-

European Pharmacopoeia (Ph.[4] Eur.) 10.0 , "Moxifloxacin Hydrochloride Monograph 2254," Council of Europe.

-

U.S. Pharmacopeia (USP) , "Moxifloxacin Related Compounds," USP-NF.

-

Hubatka, F. et al. (2020). "Photodegradation of Moxifloxacin: Identification of Products and Mechanism." Journal of Pharmaceutical and Biomedical Analysis.

- Torniainen, K. et al. (1997). "Photodegradation of ciprofloxacin and moxifloxacin.

-

Dr. Reddy's Laboratories , "Moxifloxacin Hydrochloride Impurity Profile," Patent WO2005012285.

-

Gowda, K.V. et al. (2010). "LC-MS/MS characterization of forced degradation products of Moxifloxacin." Journal of Pharmaceutical and Biomedical Analysis.

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. researchgate.net [researchgate.net]

- 3. A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. synthinkchemicals.com [synthinkchemicals.com]

Advanced Synthetic Pathways of Moxifloxacin: Intermediates, Byproducts, and Impurity Profiling

Moxifloxacin is a fourth-generation, 8-methoxy-fluoroquinolone antibacterial agent widely utilized for treating respiratory and systemic bacterial infections[]. The industrial synthesis of Moxifloxacin hydrochloride requires precise stereochemical control and regioselectivity. The most critical challenge in its manufacturing is directing the nucleophilic aromatic substitution exclusively to the C-7 position of the quinolone core while suppressing the formation of positional isomers and degradation byproducts[2].

This technical guide provides an in-depth analysis of the synthetic intermediates, the mechanistic causality behind impurity formation, and a validated protocol for high-yield Moxifloxacin synthesis.

Mechanistic Overview and the Role of Intermediates

The synthesis of Moxifloxacin fundamentally relies on the coupling of two primary building blocks: the quinolone core acid (1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid, often referred to as MX-1) and a chiral bicyclic amine, (S,S)-2,8-diazabicyclo[4.3.0]nonane[3],[4].

The Causality of Boron Chelation

Direct condensation of the MX-1 core with the bicyclic amine requires excessively high temperatures and typically results in poor yields. This is due to competing reactions at the C-3 carboxylic acid and C-4 ketone, as well as non-selective substitution at the C-6 position, which generates difficult-to-separate positional isomers[2].

To circumvent this, modern synthetic routes employ a Boron Acetate Complex as a critical intermediate. By reacting MX-1 with a mixture of boric acid and acetic anhydride, a rigid six-membered chelate ring forms between the C-3 and C-4 oxygen atoms[5],[2].

-

Protection: The chelate effectively masks the carboxylic acid and ketone functionalities, preventing unwanted side reactions.

-

Activation: The highly electronegative boron center withdraws electron density from the quinolone ring, significantly increasing the electrophilicity of the C-7 carbon. This allows the nucleophilic substitution to proceed regioselectively under milder conditions[5].

Caption: Workflow of Moxifloxacin synthesis highlighting key intermediates and byproduct divergence.

Impurity Profiling and Byproduct Causality

During the synthesis and subsequent purification of Moxifloxacin, several prominent impurities can emerge. Understanding the mechanistic origin of these byproducts is essential for establishing robust in-process controls (IPCs).

If the boron chelation is incomplete, the bicyclic amine can attack the C-6 position instead of C-7, yielding a positional isomer . Because this isomer shares nearly identical physicochemical properties with the target API, it cannot be easily removed via standard crystallization, leading to severe yield attrition[2]. Furthermore, post-reaction processing (such as hydrolysis and washing) introduces risks of esterification, N-methylation, and photodegradation[6].

Quantitative Summary of Major Impurities

| Impurity Designation | Structural Deviation | Mechanistic Origin / Causality | Detection |

| Positional Isomer | Substitution at C-6 instead of C-7 | Competing nucleophilic attack due to incomplete boron activation or excessive reaction temperatures[2]. | HPLC |

| Impurity-1 | N-methylated bicyclic amine derivative | Introduced via impure starting amine or spontaneous methylation during prolonged methanol washing steps[6]. | Gradient HPLC / NMR |

| Impurity-2 | Methyl ester of Moxifloxacin | Unintended esterification of the C-3 carboxylic acid when methanol is used as a solvent under acidic hydrolysis conditions[6]. | Gradient HPLC |

| Impurity-3 | 8-hydroxy Moxifloxacin derivative | Hydrolysis of the 8-methoxy group under excessively harsh acidic conditions during the deprotection phase[6]. | Gradient HPLC / MS |

| Photodegradation | Pyrrolidine ring opening (alkene formation) | UV light exposure opens the hexahydroxy N-containing heterocycle. Highly pH-dependent (minimum at pH 5.0)[6]. | HPLC |

| Boron Residues | Elemental boron contamination | Incomplete hydrolysis of the boron chelate or failure to utilize a polyol/poor solvent crystallization system[7]. | ICP-MS |

Standardized Experimental Protocol

The following methodology details the synthesis of Moxifloxacin hydrochloride via the boron chelate route. Every step is designed as a self-validating system, utilizing visual cues, stoichiometric consumption, and pH thresholds to ensure process integrity.

Stage 1: Preparation of the Boron Acetate Complex (Activation)

The objective of this stage is to protect the C-3/C-4 axis and activate the C-7 position.

-

Reagent Preparation: Heat 175 g of acetic anhydride to 70°C in a dry reactor.

-

Mixed Anhydride Formation: Slowly add 30 g of boric acid in distinct lots, maintaining the internal temperature between 70°C and 90°C. Raise the temperature to reflux and maintain for 1 hour. Self-Validation: The complete dissolution of boric acid indicates the successful formation of the highly reactive boron-acetic mixed anhydride.

-

Chelation: Cool the mixture to 70°C. Add 100 g of the quinolone core acid (MX-1) under continuous stirring. Elevate the temperature to 100°C–105°C and maintain for 1 hour[2].

-

Precipitation: Cool the reaction mass to 0°C. Slowly quench the reaction by adding 400 mL of chilled water, followed immediately by 600 mL of cold water (0°C–5°C). Maintain this temperature for 2 hours.

-

Isolation: Filter the precipitated boron acetate complex, wash thoroughly with 500 mL of water to remove residual acetic acid, and dry under vacuum at 55°C–60°C until a constant weight is achieved.

-

Expected Yield: ~130.0 g (95.2%)[2].

-

Stage 2: Nucleophilic Aromatic Substitution (Coupling)

The objective is the regioselective attachment of the chiral bicyclic amine.

-

Suspension: Suspend the isolated boron acetate complex (130 g) in 650 mL of anhydrous acetonitrile[2].

-

Amine Addition: Add 47 g of (S,S)-2,8-diazabicyclo[4.3.0]nonane, followed by 72.9 g of triethylamine (TEA)[2]. Causality: TEA acts as a vital acid scavenger. As the substitution proceeds, hydrogen fluoride (HF) is generated as a byproduct; TEA neutralizes the HF, driving the reaction equilibrium forward and preventing the protonation of the nucleophilic amine[3],[6].

-

Reflux: Raise the temperature to reflux and maintain for 1 to 1.5 hours. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the boron acetate complex spot validates the end of the reaction[3].

-

Concentration: Cool the reaction mass to 40°C. Remove the acetonitrile solvent under vacuum. Add 200 mL of n-hexane to precipitate the coupled boron intermediate, then filter[2].

Stage 3: Hydrolysis and Salt Formation (Deprotection)

The objective is to cleave the boron chelate and isolate the final API as a hydrochloride salt.

-

Dissolution: Dissolve the coupled intermediate in 600 mL of ethanol (or methanol). Stir for 30 minutes at room temperature. Filter the solution to remove any insoluble polymeric byproducts[5].

-

Acidic Cleavage: Adjust the pH of the filtrate to approximately 0.5 using concentrated hydrochloric acid. Maintain the reaction mass at 20°C–25°C for 2 hours. Causality: The highly acidic environment effectively breaks the boron-oxygen bonds, releasing the free carboxylic acid and ketone. Simultaneously, the HCl protonates the basic secondary amine on the bicyclic ring, forming the hydrochloride salt[5],[2].

-

Crystallization: Cool the mixture to 0°C–5°C and maintain for 2 hours. Self-Validation: The transition to near-freezing temperatures forces the crystallization of Moxifloxacin hydrochloride pseudohydrate, while the cleaved boric acid remains highly soluble in the acidic alcoholic mother liquor, effectively separating the API from boron impurities[5],[7].

-

Final Isolation: Filter the product, wash with 50 mL of chilled ethanol, and dry under vacuum at 50°C–55°C until a constant weight is achieved.

-

Expected Yield: ~87.5 g (91.0%)[5].

-

References

-

An Improved Process For The Preparation Of Moxifloxacin Hydrochloride QuickCompany[Link]

-

Preparation process of moxifloxacin Patsnap[Link]

-

MOXIFLOXACIN, Bay-12-8039 New Drug Approvals[Link]

- CN112759590A - Preparation method of moxifloxacin Google P

-

Structural identification and characterization of impurities in moxifloxacin ResearchGate[Link]

Sources

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. CN112759590A - Preparation method of moxifloxacin - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. An Improved Process For The Preparation Of Moxifloxacin Hydrochloride [quickcompany.in]

- 6. researchgate.net [researchgate.net]

- 7. Preparation process of moxifloxacin - Eureka | Patsnap [eureka.patsnap.com]

Trace-Level Detection and Mechanistic Mitigation of Potential Genotoxic Impurities (PGIs) in Moxifloxacin Synthesis

Executive Summary

Moxifloxacin is a broad-spectrum, fourth-generation fluoroquinolone antibiotic. While highly efficacious, its multi-step synthetic route involves reactive intermediates and secondary amines that pose significant risks for the formation of Potential Genotoxic Impurities (PGIs). Under the [1], pharmaceutical manufacturers must transition from reactive quality control to predictive, mechanistic mitigation. This whitepaper provides an in-depth technical analysis of PGI formation in moxifloxacin synthesis, focusing on Nitrosamine Drug Substance-Related Impurities (NDSRIs), reactive acrylates, and alkyl sulfonates[2]. Furthermore, it details self-validating analytical workflows required to quantify these impurities at parts-per-billion (ppb) thresholds[3].

Mechanistic Origins of PGIs in Moxifloxacin Synthesis

Understanding the chemical causality behind PGI formation is the first step in Quality by Design (QbD) mitigation. Moxifloxacin's structure consists of a fluoroquinolone core coupled with a chiral (S,S)-2,8-diazabicyclo[4.3.0]nonane (pyrrolopiperidine) side chain.

Nitrosamine Drug Substance-Related Impurities (NDSRIs)

The pyrrolopiperidine side chain contains a highly nucleophilic secondary amine. When exposed to nitrosating agents—often introduced via trace nitrites in excipients, water, or reagents—this amine undergoes rapid nitrosation to form N-nitroso moxifloxacin and di-nitroso pyrrolopiperidine [4]. Because these NDSRIs share the structural backbone of the Active Pharmaceutical Ingredient (API), they are highly stable and difficult to purge during standard crystallization steps[3].

Reactive Acrylate Intermediates

During the construction of the quinolone nucleus, specific acrylate intermediates are synthesized. Notably, Ethyl-3-dimethylamino-2-(2,4,5-trifluoro-3-methoxybenzoyl) acrylate (GTS-STG-1A) and its cyclopropylamino analog (GTS-STG-1B) act as potent Michael acceptors[5]. If incomplete conversion occurs during the cyclization step, these electrophilic acrylates carry over into the final API, where they can covalently bind to DNA bases, acting as direct alkylating agents[5].

Alkyl Sulfonates

Salt formation is a critical final step in API synthesis. If methanesulfonic acid (or similar sulfonic acids) is utilized in the presence of residual alcoholic solvents (e.g., methanol or ethanol), rapid esterification occurs, yielding methyl mesylate or ethyl mesylate [2]. These volatile alkyl sulfonates are well-documented genotoxins that require strict control[6].

Mechanistic pathways of genotoxic impurity formation during moxifloxacin synthesis.

Regulatory Framework & Risk Assessment (ICH M7)

The and FDA enforce the ICH M7(R2) guidelines, which mandate a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for standard mutagenic impurities, corresponding to a theoretical

However, NDSRIs are classified under the "Cohort of Concern" (CoC) [3]. These high-potency mutagens cannot be regulated by the standard TTC limit. Instead, they require compound-specific acceptable intakes (often

Analytical Strategies for Trace-Level Quantification

To meet stringent regulatory limits, analytical platforms must be tailored to the physicochemical properties of the target PGI. Non-volatile, polar impurities (NDSRIs, Acrylates) require Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5], while volatile impurities (Alkyl Sulfonates) are best quantified via Gas Chromatography-Mass Spectrometry (GC-MS)[6].

Quantitative Data Summary

| Impurity Class | Specific Compound | Analytical Platform | LOD | LOQ | ICH M7 Status |

| NDSRI | N-nitroso moxifloxacin | LC-ESI-MS/MS (MRM) | 0.03 ppb | 0.1 ppb | Cohort of Concern |

| NDSRI | Di-nitroso pyrrolopiperidine | LC-ESI-MS/MS (MRM) | 0.2 ppb | 0.5 ppb | Cohort of Concern |

| Acrylate | GTS-STG-1A | UPLC-MS/MS | 0.05 ppm | 0.15 ppm | Class 3 |

| Alkyl Sulfonate | Ethyl Mesylate | GC-MS (Headspace) | 0.1 ppm | 0.3 ppm | Class 2 |

Data synthesized from validated trace-level quantification studies[3][4][5].

Step-by-step LC-MS/MS analytical workflow for trace-level PGI quantification.

Step-by-Step Experimental Protocol: LC-ESI-MS/MS for NDSRIs

To ensure scientific integrity, the following protocol for quantifying N-nitroso moxifloxacin is designed as a self-validating system , embedding internal controls to account for matrix effects and ion suppression[3][4].

Step 1: Sample Preparation & Matrix Control

-

Action: Dissolve 100 mg of Moxifloxacin API in 1.0 mL of extraction diluent (80:20 Acetonitrile:Water, v/v). Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

-

Causality: The high organic ratio ensures complete precipitation/removal of highly polar matrix interferents while keeping the hydrophobic fluoroquinolone core and the targeted NDSRIs fully solubilized.

Step 2: UHPLC Chromatographic Separation

-

Action: Inject 10 µL of the supernatant onto an Agilent Poroshell 120 Aq-C18 column (150 mm × 4.6 mm, 2.7 µm). Utilize a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile) at a flow rate of 0.5 mL/min.

-

Causality: The superficially porous C18 column provides high-efficiency peak resolution. The acidic mobile phase ensures the basic secondary/tertiary amines remain protonated, which is critical for downstream ionization[5].

Step 3: Triple Quadrupole MS/MS Detection (MRM)

-

Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set Multiple Reaction Monitoring (MRM) transitions specifically for N-nitroso moxifloxacin (e.g., m/z 431.2

388.1). -

Critical Instrument Control: Program a diverter valve to direct the LC eluent to waste from 0–3 minutes and during the main API elution window.

-

Causality: ESI+ is highly efficient for proton-accepting nitrogenous compounds. The diverter valve is mandatory; allowing 100 mg/mL of API to enter the MS source would cause catastrophic ion suppression, detector saturation, and permanent source fouling[4].

Step 4: System Suitability & Self-Validation

-

Action: Prior to sample analysis, inject a matrix blank, followed by an API sample spiked with a known concentration of NDSRI reference standard (e.g., 0.5 ppb).

-

Causality: The matrix blank rules out column carryover. The spike recovery (acceptable range: 90–110%) acts as a self-validating check, proving that the high-concentration API matrix is not suppressing the ionization of the trace-level PGI[3].

Conclusion

The synthesis of moxifloxacin presents inherent risks for the generation of genotoxic impurities, particularly NDSRIs and reactive acrylates. By combining a mechanistic understanding of synthetic side-reactions with ultra-sensitive, self-validating LC-MS/MS and GC-MS workflows, pharmaceutical developers can ensure compliance with ICH M7(R2) mandates. Proactive QbD strategies, coupled with rigorous trace-level analytics, guarantee both regulatory approval and patient safety.

References

1.[2] Title: Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Source: Chemical Reviews - ACS Publications. URL: [Link] 2.[3] Title: Synthesis and Trace-Level Quantification of Mutagenic and Cohort-of-Concern Ciprofloxacin Nitroso Drug Substance-Related Impurities (NDSRIs). Source: ACS Omega. URL: [Link] 3.[5] Title: A RAPID SENSITIVE AND ACCURATE LCMS METHOD FOR THE DETERMINATION OF MUTAGENIC IMPURITIES IN MOXIFLOXACIN HCL. Source: ResearchGate. URL: [Link] 4.[7] Title: ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Source: European Medicines Agency (EMA). URL: [Link] 5.[1] Title: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2). Source: ICH. URL: [Link] 6.[8] Title: Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Source: Journal of Pharmaceutical and Biomedical Analysis. URL: [Link] 7.[4] Title: Q)-SAR prediction summary for genotoxicity of MOX-NDSRI and di-nitroso pyrrolo piperidine impurity. Source: ResearchGate. URL: [Link] 8.[6] Title: Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Source: Chromatography Online. URL: [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. molnar-institute.com [molnar-institute.com]

Technical Guide: Moxifloxacin Stability Profiling & Degradation Pathways

Executive Summary

Moxifloxacin (MOX) is a fourth-generation fluoroquinolone antibiotic characterized by a bulky 7-diazabicyclononane side chain and an 8-methoxy group. While these structural features enhance its antibacterial spectrum and reduce phototoxicity compared to earlier generations (e.g., lomefloxacin), they introduce specific stability challenges.

This guide provides a definitive technical analysis of MOX stability. Unlike generic antibiotic profiles, we focus on the C-7 pyrrolopyridine side chain as the primary locus of instability, particularly under photolytic stress. We also detail the specific acid-base catalytic mechanisms driving hydrolysis and oxidation.

Chemical Basis of Instability

To understand degradation, one must first analyze the molecular vulnerabilities of the Moxifloxacin Hydrochloride structure (C21H24FN3O4·HCl).

| Moiety | Structural Function | Stability Risk |

| C-3 Carboxylic Acid | Essential for gyrase binding | Susceptible to Decarboxylation (Thermal/Acidic stress). |

| C-7 Diazabicyclononane | Increases half-life & activity | Highly prone to Photolytic Cleavage and Oxidation (N-oxide formation). |

| C-8 Methoxy Group | Reduces phototoxicity vs. C-8 H/F | Sterically stable, but can undergo Demethoxylation under extreme stress. |

| C-6 Fluorine | Potency enhancer | Generally stable, but defluorination is a minor photolytic pathway. |

Degradation Pathways: Mechanistic Insight

Photodegradation (The Critical Pathway)

Moxifloxacin is sensitive to light (UVA/UVB), following first-order kinetics . The degradation rate is pH-dependent, exhibiting a "V-shaped" profile where the drug is most stable at pH 7–8 (zwitterionic form) and degrades rapidly at acidic (< pH 4) and alkaline (> pH 10) extremes.

-

Mechanism: Photo-excitation leads to homolytic bond fission, primarily at the C-7 position.

-

Primary Degradants:

-

Side-Chain Cleavage: Loss of the diazabicyclononane ring to form 7-amino-moxifloxacin derivatives.

-

Ring Oxidation: Oxidation of the secondary amine within the diazabicyclononane ring.

-

Oxidative Degradation

Under oxidative stress (e.g., H₂O₂), the secondary amine in the pyrrolopyridine ring is the nucleophilic site most susceptible to attack.

-

Mechanism: Nucleophilic attack on oxygen leads to the formation of Moxifloxacin N-oxides .

Hydrolytic Degradation

-

Acidic Hydrolysis: High temperatures in acidic media promote decarboxylation at the C-3 position.

-

Alkaline Hydrolysis: Generally leads to opening of the fluoroquinolone ring or cleavage of the side chain, occurring faster than acid hydrolysis.

Visualization: Degradation Network

The following diagram maps the parent molecule to its primary stress-induced derivatives.

Caption: Figure 1. Mechanistic map of Moxifloxacin degradation pathways under ICH stress conditions.

Experimental Protocol: Stress Testing (Forced Degradation)

To validate a stability-indicating method, you must demonstrate specificity by resolving the parent drug from the degradants generated below.

Stress Conditions Table

| Stress Type | Reagent / Condition | Duration | Target Degradation |

| Acid Hydrolysis | 0.1 N - 1.0 N HCl, Reflux (60°C) | 2–6 Hours | 10–20% |

| Base Hydrolysis | 0.1 N - 1.0 N NaOH, Reflux (60°C) | 1–4 Hours | 10–20% |

| Oxidation | 3% - 30% H₂O₂, RT | 1–24 Hours | 10–20% |

| Photolytic | 1.2 million lux hours (ICH Q1B) | 1–7 Days | 5–15% |

| Thermal | Dry Heat (80°C - 105°C) | 2–7 Days | < 10% |

Step-by-Step Workflow

This protocol ensures self-validating data by including controls and mass balance checks.

Caption: Figure 2. Standardized workflow for forced degradation studies ensuring mass balance verification.

Analytical Strategy: Stability-Indicating Method

The following HPLC conditions are optimized to separate the polar degradation products (early eluting) from the parent Moxifloxacin peak.

Chromatographic Conditions

-

Column: Phenyl-Hexyl or C18 (e.g., Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 3.5 µm or 5 µm.

-

Why: Phenyl-Hexyl columns often provide better selectivity for the aromatic fluoroquinolone core than standard C18.

-

-

Mobile Phase A: Buffer (0.02 M Potassium Dihydrogen Phosphate + 0.5% Triethylamine, adjusted to pH 2.5 with Orthophosphoric Acid).

-

Note: Low pH suppresses ionization of the carboxyl group, improving peak shape.

-

-

Mobile Phase B: Methanol : Acetonitrile (50:50 v/v).

-

Mode: Isocratic (approx. 70:30 A:B) or Gradient (if resolving complex late-eluting impurities).

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV at 293 nm (Isosbestic point/Lambda max).

-

Column Temp: 30°C - 45°C.

Identification of Impurities (EP Standards)

While degradation produces specific fragments, regulatory analysis often monitors established pharmacopeial impurities.

-

Impurity A: 8-Desmethoxy-8-fluoro derivative (Process impurity).[1]

-

Impurity F: N-Methyl derivative (Process impurity).

-

Degradants: Often appear as "Unknown Impurities" in EP methods unless specifically characterized by LC-MS.

References

-

Hubicka, U., et al. (2012). "Determination of photostability and photodegradation products of moxifloxacin in the presence of metal ions in solutions and solid phase." Photochemical & Photobiological Sciences.

-

Ahmad, I., et al. (2014). "Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study." AAPS PharmSciTech.

- Motwani, S. K., et al. (2007).

-

International Conference on Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)."

- European Pharmacopoeia (Ph. Eur.). "Moxifloxacin Hydrochloride Monograph." (Refer to current edition for specific impurity limits).

Sources

literature review of moxifloxacin impurity profiling

Executive Summary

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic distinguished by its 8-methoxy substituent and a bulky C-7 diazabicyclononyl side chain.[1] While these structural features enhance its activity against Gram-positive bacteria and reduce phototoxicity compared to earlier generations, they introduce a complex impurity landscape.

This guide moves beyond standard pharmacopeial lists to provide a mechanistic understanding of moxifloxacin impurity profiling. It addresses the causality of impurity formation—differentiating between synthetic by-products and stress-induced degradation—and provides self-validating protocols for their detection using HPLC and LC-MS/MS. Special emphasis is placed on the recent regulatory scrutiny regarding N-nitroso moxifloxacin , a high-risk mutagenic impurity.

The Impurity Landscape: Classification & Origin

Effective profiling requires distinguishing between impurities arising from the synthetic route (Process-Related) and those generated during storage (Degradation Products).

Process-Related Impurities (Synthetic Origin)

The synthesis of moxifloxacin typically involves the condensation of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (the "Difluoro Core") with (S,S)-2,8-diazabicyclo[4.3.0]nonane (the "Side Chain").

-

Impurity A (The Difluoro Core): Unreacted starting material. Critical to control as it lacks the antibacterial side chain.

-

Impurity B (Methoxy Analog): Result of methoxide substitution at C-7 instead of the amine side chain.

-

Impurity C (Ethyl Ester): Failure to hydrolyze the ester protecting group during the final step.

-

Impurity F (Enantiomer): The (R,R)-isomer of the side chain. This is a chiral purity issue critical for efficacy.

Degradation Products (Stability Origin)

Moxifloxacin is susceptible to specific degradation pathways, primarily driven by light and oxidation.

-

Photolytic Degradation: Despite the 8-methoxy group reducing phototoxicity, UV exposure leads to the cleavage of the cyclopropyl ring and decarboxylation.

-

Oxidative Degradation: The secondary amine in the diazabicyclononyl ring is a "soft spot" for oxidation, leading to N-oxides and hydroxylated derivatives.

Visualization: Synthesis & Impurity Origin Pathway

Caption: Figure 1. Synthetic pathway of Moxifloxacin highlighting the origin of key process-related impurities (A, B, C, F).

Genotoxic Impurity Assessment: N-Nitroso Moxifloxacin[2]

A critical modern requirement is the control of Nitrosamine Drug Substance Related Impurities (NDSRIs). Moxifloxacin contains a secondary amine within its bicyclic side chain, making it vulnerable to nitrosation during drug product manufacturing (e.g., interaction with nitrite impurities in excipients).

-

Compound: N-Nitroso Moxifloxacin[2]

-

Classification: Class 4 Mutagen (High Potency).

-

Regulatory Limit: 1500 ng/day (FDA/EMA interim limits).

-

Detection Challenge: Requires trace-level quantification (pg/mL range) often masked by the high-concentration API signal.

Protocol: LC-MS/MS Quantification of N-Nitroso Moxifloxacin

This protocol utilizes a divert-valve strategy to protect the Mass Spec source from the API.[2]

-

Instrument: Agilent 6495D Triple Quadrupole LC/MS or equivalent.

-

Column: Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Methanol.

-

-

Gradient: 5% B to 95% B over 10 mins.

-

Source Protection: Set diverter valve to waste during API elution (approx. 4.5 - 6.0 min) to prevent contamination.

-

Transition (MRM): Monitor m/z 431.2

413.2 (Loss of water) and 431.2

Analytical Methodologies

For routine QC, HPLC-UV is sufficient. However, for impurity characterization and genotoxic screening, LC-MS is required.

Comparative Method Summary

| Feature | HPLC-UV (Routine QC) | UPLC-PDA (Fast Profiling) | LC-MS/MS (Characterization) |

| Column | C18 / Phenyl-Hexyl (5 µm) | BEH C18 (1.7 µm) | C18 / HILIC (1.8 - 2.7 µm) |

| Mobile Phase | Phosphate Buffer / Methanol | Ammonium Acetate / ACN | Formic Acid / Acetonitrile |

| pH Control | Acidic (pH ~2.5 - 4.5) | pH 6.0 - 7.5 | Acidic (pH 3.0) |

| Detection | UV @ 293 nm | UV @ 293 nm + PDA Spectra | ESI (+) MRM / Q-TOF |

| Use Case | Release Testing, Stability | High-throughput Screening | Structure Elucidation, NDSRIs |

Critical Method Parameters (CMP)

-

Tailing Factor: Fluoroquinolones chelate with residual silanols and metals. Causality: Poor peak shape. Solution: Use "base-deactivated" columns (e.g., Zorbax Eclipse Plus, Waters XBridge) and add triethylamine (TEA) or maintain low pH (<3.0) to suppress silanol ionization.

-

Resolution (Rs): The critical pair is often Impurity B and Moxifloxacin . A Phenyl-Hexyl column often provides better selectivity for the aromatic impurity B than a standard C18.

Experimental Protocol: Gradient HPLC for Related Substances

This robust method separates the main process impurities (A, B, C, D, E).

Reagents:

-

Potassium Dihydrogen Phosphate (

)[3] -

Tetrabutylammonium hydrogen sulfate (Ion-pairing agent to improve peak shape)

-

Methanol (HPLC Grade)[4]

Chromatographic Conditions:

-

Column: Phenyl-Hexyl, 250 x 4.6 mm, 5 µm.[5]

-

Flow Rate: 1.3 mL/min.

-

Temperature: 45°C (Higher temp reduces viscosity and improves mass transfer).

-

Detector: UV at 293 nm.

-

Mobile Phase A: Buffer (1.0g

+ 0.5g TBAHS in 1L Water, pH adjusted to 2.5 with -

Mobile Phase B: Methanol.

-

Gradient Program:

-

0-5 min: 10% B

-

5-20 min: 10%

40% B -

20-35 min: 40% B

-

35-40 min: 10% B (Equilibration)

-

Self-Validation Criteria:

-

System Suitability: Resolution between Moxifloxacin and Impurity B must be > 2.0.

-

Linearity:

for concentrations 0.25 µg/mL to 1.5 µg/mL. -

LOD/LOQ: Signal-to-noise ratio of 3:1 and 10:1 respectively.

Degradation Pathways & Stress Testing

Understanding degradation is vital for establishing shelf-life.

Photostability (The Primary Risk)

Moxifloxacin is sensitive to light. Under ICH Q1B conditions (1.2 million lux hours):

-

Mechanism: Photo-oxidation of the cyclopropyl group.

-

Major Product: Des-cyclopropyl moxifloxacin.

-

Mitigation: Light-resistant packaging (amber glass/blisters) is mandatory.

Visualization: Degradation Logic

Caption: Figure 2. Major degradation pathways of Moxifloxacin under stress conditions.

References

-

Hubicka, U., et al. (2013).[6] "Determination of moxifloxacin and its oxidation products with kinetic evaluation under potassium permanganate treatment in acidic solution by ultra-performance liquid chromatography/tandem mass spectrometry." Journal of AOAC International. Link

-

Kumar, Y.R., et al. (2004).[7] "Structural identification and characterization of impurities in moxifloxacin." Journal of Pharmaceutical and Biomedical Analysis. Link

-

Agilent Technologies. (2025). "Quantitation of N-Nitroso Moxifloxacin in 400 mg Moxifloxacin Tablet Formulation." Application Note 5994-7933EN. Link

- Sahu, P.K., et al. (2011). "Overview of Experimental Designs in HPLC Method Development and Validation.

-

ICH Guidelines. "Q3A(R2): Impurities in New Drug Substances" and "M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities." Link

Sources

- 1. ovid.com [ovid.com]

- 2. lcms.labrulez.com [lcms.labrulez.com]

- 3. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. USP Moxifloxacin Hydrochloride Assay and Impurities | Phenomenex [phenomenex.com]

- 6. Determination of moxifloxacin and its oxidation products with kinetic evaluation under potassium permanganate treatment in acidic solution by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Development in Syntheses of Moxifloxacin and Its Impurities [ccspublishing.org.cn]

Technical Deep Dive: Formation and Control of N-Nitroso Moxifloxacin (NDSRI)

Executive Summary

The identification of N-Nitroso Moxifloxacin , a Nitrosamine Drug Substance Related Impurity (NDSRI), represents a critical compliance challenge in the manufacturing of fluoroquinolone antibiotics. Unlike simple nitrosamines (e.g., NDMA), this impurity is structurally complex, formed by the nitrosation of the secondary amine within the diazabicyclo moiety of the moxifloxacin molecule.

Regulatory bodies, including the FDA and EMA, have categorized this impurity as a Class 4 acceptable intake (AI) substance, establishing a limit of 1500 ng/day [1]. This guide provides a mechanistic analysis of its formation, a robust root cause analysis (RCA) framework, and a self-validating LC-MS/MS quantification protocol designed for high-sensitivity detection.

Chemistry of Formation: The Nitrosation Mechanism

The formation of N-Nitroso Moxifloxacin is a classic electrophilic substitution reaction where the nitrosyl cation (

The Vulnerable Moiety

Moxifloxacin contains a (4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridine ring. The secondary amine at position 6 of this ring is the site of nitrosation. This amine is sterically accessible and sufficiently nucleophilic to react with nitrosating agents present in the formulation matrix.

Reaction Kinetics & Conditions

The reaction is acid-catalyzed. Nitrite ions (

-

pH Dependency: The rate is maximal at pH 3–4. At lower pH, the amine becomes protonated (ammonium form) and less nucleophilic. At higher pH, the concentration of the nitrosating agent (

) decreases. -

Catalysis: The presence of halides (e.g.,

from HCl salt of the API) can catalyze the reaction by forming nitrosyl chloride (

Mechanistic Pathway Visualization

The following diagram illustrates the transformation from the moxifloxacin parent to the N-nitroso impurity.

Figure 1: Mechanistic pathway of N-Nitroso Moxifloxacin formation via electrophilic attack of the nitrosonium ion on the secondary amine.

Root Cause Analysis (RCA)

Controlling N-Nitroso Moxifloxacin requires a holistic assessment of the drug product ecosystem. The presence of the secondary amine is intrinsic to the API, so control strategies must focus on limiting nitrosating agents.

Primary Sources of Nitrites

-

Excipients: Microcrystalline Cellulose (MCC), Crospovidone, and Magnesium Stearate often contain trace nitrites (0.1 – 5 ppm).

-

Water: Process water can contain nitrates/nitrites if not properly purified (Reverse Osmosis/EDI required).

-

Packaging: Nitrocellulose in lidding foils (blister packs) can off-gas nitrogen oxides.

RCA Visualization

The following Fishbone diagram categorizes the risk factors essential for a risk assessment report.

Figure 2: Fishbone diagram identifying critical material and process parameters (CPPs) contributing to impurity formation.

Analytical Strategy: Self-Validating Protocol

To detect N-Nitroso Moxifloxacin at the pg/mL level, a standard HPLC-UV method is insufficient. We employ LC-MS/MS (Triple Quadrupole) using Multiple Reaction Monitoring (MRM).

Method Development Logic

-

Column Selection: An Agilent Poroshell 120 Aq-C18 or Pursuit XRS3 Diphenyl is selected. The "Aq" or "Diphenyl" chemistry provides enhanced retention for polar nitrosamines and prevents dewetting under high aqueous conditions, which is crucial for separating the impurity from the massive API peak.

-

Diverter Valve: The API (Moxifloxacin) concentration is

times higher than the impurity. You must switch the flow to waste during the API elution to prevent source contamination.

Mass Spectrometry Parameters

The following transitions are specific to N-Nitroso Moxifloxacin (Precursor

Table 1: Optimized MRM Transitions

| Parameter | Value | Rationale |

| Ionization Mode | ESI Positive (+) | Secondary amines protonate easily. |

| Precursor Ion | Parent mass of N-Nitroso Moxifloxacin. | |

| Quantifier Ion | Specific fragment (cleavage of diazabicyclo ring). | |

| Qualifier Ion | Confirmation of identity. | |

| Collision Energy | 20 - 50 V | Optimized for maximum product ion intensity. |

| Dwell Time | 100 ms | Ensures sufficient points across the peak. |

Experimental Protocol: Extraction & Quantification

Step 1: Standard Preparation

-

Dissolve 10 mg of N-Nitroso Moxifloxacin reference standard in Methanol (Stock A).

-

Dilute Stock A to create a calibration curve ranging from 0.5 ng/mL to 100 ng/mL .

Step 2: Sample Extraction

-

Weigh 20 moxifloxacin tablets and grind to a fine powder.

-

Transfer powder equivalent to 400 mg API into a 50 mL volumetric flask.

-

Add 30 mL of diluent (50:50 Methanol:Water ). Note: Avoid 100% organic to prevent precipitation of buffer salts.

-

Sonicate for 20 minutes (maintain temp < 25°C to prevent degradation).

-

Make up to volume with diluent.

-

Centrifuge at 4500 rpm for 10 minutes.

-

Filter supernatant through a 0.22 µm PVDF filter . Do not use Nylon filters as they can adsorb nitrosamines.

Step 3: LC-MS/MS Analysis

-

Injection Volume: 10 µL.

-

Flow Rate: 0.5 mL/min.

-

Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

-

Mobile Phase B: Methanol.[1]

-

Gradient:

-

0-1 min: 5% B

-

1-6 min: 5% to 90% B (Elution of Impurity)

-

6-8 min: 90% B (API Elution - DIVERT TO WASTE )

-

8.1 min: 5% B (Re-equilibration)

-

Mitigation Strategies

Once quantification confirms the presence of the impurity, the following mitigation steps are recommended:

-

Nitrite Scavenging: Incorporate Ascorbic Acid or Alpha-tocopherol into the formulation. These antioxidants reduce nitrites to nitric oxide (

), preventing the formation of the nitrosonium ion. -

Excipient Selection: Switch to "Low Nitrite" grades of Microcrystalline Cellulose (MCC) and Croscarmellose Sodium.

-

pH Modulation: Adjust the micro-environmental pH of the tablet to >6 using Sodium Carbonate, as nitrosation is kinetically disfavored in neutral/alkaline conditions.

References

-

U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs.[2][3] (2025).[4][2][5][6][7] Available at: [Link]

-

European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Appendix 1 - Acceptable intakes established for N-nitrosamines. (2025).[4][2][5][6][7] Available at: [Link]

-

Agilent Technologies. Quantitation of N-Nitroso Moxifloxacin in 400 mg Moxifloxacin Tablet Formulation. (Application Note). Available at: [Link]

-

PubChem. N-Nitroso Moxifloxacin (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

- 1. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Acute and chronic responses of nitrifying culture under moxifloxacin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Resolution HPLC Determination of Moxifloxacin and Related Impurities (A-E)

This Application Note and Protocol is designed for researchers and QC scientists requiring a robust, stability-indicating HPLC method for Moxifloxacin and its related substances. It prioritizes the Phenyl-Hexyl stationary phase chemistry, which offers superior selectivity for fluoroquinolone structural analogs compared to traditional C18 phases.

Executive Summary

Moxifloxacin Hydrochloride is a fourth-generation fluoroquinolone antibiotic. Its impurity profile is complex due to structural analogs that differ only by minor substituents (e.g., methoxy vs. ethoxy vs. fluoro groups) at the C-8 position. This protocol details a Stability-Indicating HPLC Method using a Phenyl-Hexyl column. The pi-pi interaction mechanisms provided by this phase are critical for resolving the "Critical Pair" (Moxifloxacin and Impurity A) and preventing peak tailing associated with residual silanols.

Chemical Basis & Impurity Profile

Understanding the structural differences is vital for method development. The core quinolone ring is prone to metal chelation, necessitating specific mobile phase additives.

| Compound | Common Name | Chemical Difference (Relative to Moxifloxacin) | Relative Retention (RRT)* |

| Moxifloxacin | API | Parent Molecule (8-methoxy, 6-fluoro) | 1.00 |

| Impurity A | 8-Fluoro Analog | 8-Methoxy replaced by 8-Fluoro | ~0.92 |

| Impurity B | 6,8-Dimethoxy | 6-Fluoro replaced by 6-Methoxy | ~1.15 |

| Impurity C | 8-Ethoxy Analog | 8-Methoxy replaced by 8-Ethoxy | ~1.30 |

| Impurity D | 8-Fluoro-6-Methoxy | 8-Methoxy | ~1.05 |

| Impurity E | 8-Hydroxy Analog | 8-Methoxy replaced by 8-Hydroxy (Desmethyl) | ~0.65 |

*RRTs are approximate and column-dependent.

Impurity Structural Map

The following diagram illustrates the structural relationships and the critical separation challenges.

Caption: Structural relationship map of Moxifloxacin and its key pharmacopeial impurities (A-E). Impurity A represents the most critical separation challenge due to high structural similarity.

Experimental Protocol

Method A: Gradient Phenyl-Hexyl Protocol (Recommended)

This method is optimized for separating all 5 impurities with superior peak shape.

Chromatographic Conditions:

-

Column: Phenyl-Hexyl, 250 x 4.6 mm, 5 µm (e.g., Phenomenex Luna or Waters XSelect).

-

Why: Phenyl ligands interact with the quinolone ring's pi-electrons, providing alternate selectivity to C18.

-

-

Column Temperature: 45°C ± 1°C.

-

Flow Rate: 1.5 mL/min.

-

Injection Volume: 10 - 20 µL.

-

Detection: UV-Vis / PDA at 293 nm (excitation for fluorescence: 295 nm, emission: 500 nm optional for sensitivity).

-

Run Time: 25 minutes.

Mobile Phase Preparation:

-

Buffer Solution: Dissolve 0.5 g Tetrabutylammonium Hydrogen Sulfate (TBAHS) and 1.0 g Monobasic Potassium Phosphate (

) in 1000 mL water. Add 2 mL Phosphoric Acid (-

Note: TBAHS acts as an ion-pairing agent to mask silanols and improve peak symmetry for the basic amine moiety.

-

-

Mobile Phase A: Buffer Solution : Methanol (70 : 30 v/v).

-

Mobile Phase B: Acetonitrile (100%).

Gradient Program:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Action |

| 0.0 | 100 | 0 | Isocratic Hold (Elute Imp E, Moxi, A) |

| 12.0 | 100 | 0 | End Isocratic |

| 18.0 | 60 | 40 | Linear Ramp (Elute Imp B, C) |

| 20.0 | 60 | 40 | Wash |

| 20.1 | 100 | 0 | Return to Initial |

| 25.0 | 100 | 0 | Re-equilibration |

Step-by-Step Sample Preparation

Reagents:

-

Moxifloxacin HCl Reference Standard.

-

Impurity Standards (A, B, C, D, E).

-

Diluent: Buffer Solution (from mobile phase) : Methanol (60 : 40).

Protocol:

-

Standard Stock Solution (0.5 mg/mL):

-

Weigh 50 mg of Moxifloxacin HCl into a 100 mL volumetric flask.

-

Add 30 mL Diluent and sonicate for 10 minutes (maintain temp < 25°C).

-

Dilute to volume with Diluent.

-

-

System Suitability Solution (Critical):

-

Prepare a solution containing 0.5 mg/mL Moxifloxacin and 0.005 mg/mL Impurity A.

-

Goal: This mimics a 1% impurity level to verify resolution.

-

-

Sample Solution (Tablets):

-

Weigh and powder 20 tablets. Transfer equivalent of 50 mg Moxifloxacin to 100 mL flask.

-

Add 70 mL Diluent, sonicate for 20 minutes with intermittent shaking.

-

Dilute to volume. Centrifuge at 3000 rpm for 10 mins.

-

Filter supernatant through a 0.45 µm PVDF filter (Nylon may bind fluoroquinolones).

-

System Suitability & Troubleshooting

Critical Quality Attributes (CQAs)

-

Resolution (

): NLT 1.5 between Moxifloxacin and Impurity A. -

Tailing Factor (

): NMT 2.0 for Moxifloxacin peak. -

Precision: RSD NMT 2.0% for 5 replicate injections of standard.

Troubleshooting Guide

The following decision tree addresses common failure modes in fluoroquinolone analysis.

Caption: Troubleshooting logic for common fluoroquinolone HPLC anomalies. Metal chelation and silanol activity are the primary drivers of peak tailing.

References

-

United States Pharmacopeia (USP) . Moxifloxacin Hydrochloride Monograph. USP-NF Online.

-

European Directorate for the Quality of Medicines (EDQM) . Moxifloxacin Hydrochloride.[1][2][3] European Pharmacopoeia (Ph.[1] Eur.).

-

Phenomenex Application Note . USP Moxifloxacin Hydrochloride Assay and Organic Impurities On Luna® 5 µm Phenyl-Hexyl.

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 152946, Moxifloxacin.

-

Chromatography Online . HPLC Diagnostic Skills II – Tailing Peaks (Silanol and Metal Interactions).

Sources

Application Note & Protocol: AN-MXF-UPLC-01

Executive Summary

This guide details a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) protocol for the analysis of Moxifloxacin Hydrochloride and its related substances (Impurities A, B, C, D, and E). Unlike traditional HPLC methods that often require ion-pairing reagents (e.g., tetrabutylammonium hydrogen sulfate) to suppress peak tailing caused by metal chelation, this UPLC workflow utilizes Bridged Ethyl Hybrid (BEH) particle technology. This approach significantly reduces analysis time from ~20 minutes (HPLC) to under 5 minutes while maintaining critical resolution (

Scientific Rationale & Chemical Context

The Zwitterionic Challenge

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic containing both a basic pyrrolodino-pyridine group and an acidic carboxylic acid group. This zwitterionic nature makes its retention highly pH-dependent.

-

Acidic pH (< 3.0): The molecule is protonated (cationic).

-

Neutral pH (~7.0): It exists as a zwitterion, often leading to poor solubility and peak splitting.

-

Basic pH (> 9.0): It exists as an anion.

Expert Insight: Traditional C18 silica columns often contain residual silanols that interact with the protonated amine of Moxifloxacin, causing severe peak tailing. We select a BEH C18 column for this protocol because its ethylene-bridged hybrid particles are end-capped and resistant to silanol activity, ensuring sharp peaks without the need for aggressive amine modifiers like Triethylamine (TEA).

Target Analytes (Related Substances)

The method is designed to separate the API from its key process-related impurities and degradation products (as defined by EP/USP standards).

| Impurity | Common Name | Origin | Chemical Characteristic |

| Impurity A | 8-Desmethoxy-8-fluoro | Synthesis | Lacks the 8-methoxy group; highly similar hydrophobicity to API. |

| Impurity B | 6,8-Dimethoxy | Synthesis | Contains an extra methoxy group; elutes later due to increased lipophilicity. |

| Impurity C | Ethyl Ester | Degradation | Esterification of the carboxylic acid; significantly less polar. |

| Impurity D | Isomer | Synthesis | Stereoisomer of the pyrrolidine ring; critical pair with API. |

| Impurity E | 8-Hydroxy | Degradation | Oxidative degradation product; more polar, elutes early. |

Experimental Protocol

Instrumentation & Equipment[1][2][3]

-

System: Waters ACQUITY UPLC H-Class (or equivalent) with PDA Detector.

-

Detector: Photodiode Array (PDA) capable of spectral scanning (200–400 nm).

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[1][2]

-

Why this column? The 1.7 µm particle size provides the theoretical plates needed to resolve Impurity D (isomer) from the main peak, while the BEH chemistry withstands the low pH mobile phase.

-

Reagents & Solution Preparation

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Milli-Q Water.

-

Buffer Reagents: Potassium Dihydrogen Phosphate (

), Orthophosphoric Acid (

Mobile Phase A (Buffer pH 2.5):

-

Dissolve 1.36 g of

in 1000 mL of Milli-Q water. -

Adjust pH to 2.5 ± 0.05 using dilute Orthophosphoric Acid.

-

Filter through a 0.22 µm membrane filter.

-

Note: A pH of 2.5 ensures the drug and impurities are fully protonated, improving peak shape and retention reproducibility.

-

Mobile Phase B:

-

Acetonitrile : Methanol (60 : 40 v/v).

-

Note: Methanol is added to modulate the solvent strength and improve the selectivity of the aromatic impurities (A and B).

-

Diluent:

Mobile Phase A : Acetonitrile (70 : 30 v/v).

Chromatographic Conditions

-

Flow Rate: 0.35 mL/min

-

Column Temperature: 45°C (Higher temperature reduces viscosity and improves mass transfer).

-

Sample Temperature: 10°C

-

Injection Volume: 1.5 µL

-

Detection Wavelength: 293 nm (UV)[3]

-

Run Time: 7.0 minutes

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve | Event |

| 0.00 | 90 | 10 | Initial | Equilibration |

| 1.00 | 90 | 10 | 6 | Isocratic Hold (Elute Impurity E) |

| 4.50 | 50 | 50 | 6 | Linear Gradient (Elute API, A, B, D) |

| 5.50 | 10 | 90 | 1 | Wash Step (Elute Impurity C) |

| 6.00 | 90 | 10 | 1 | Return to Initial |

| 7.00 | 90 | 10 | 1 | Re-equilibration |

Method Validation & Performance Criteria

To ensure Trustworthiness , the system must pass the following System Suitability Tests (SST) before analyzing samples.

System Suitability Parameters

-

Resolution (

): > 2.0 between Moxifloxacin and Impurity A (Critical Pair). -

Tailing Factor (

): NMT 1.5 for the Moxifloxacin peak. -

Theoretical Plates (

): > 50,000 for the main peak. -

Precision (%RSD): < 2.0% for 6 replicate injections of the standard solution.

Linear Dynamic Range

-

Moxifloxacin: 0.5 µg/mL to 100 µg/mL (

). -

Impurities (A-E): LOQ (approx 0.05 µg/mL) to 5 µg/mL.

Visualizations

Analytical Workflow

This diagram illustrates the logical flow from sample preparation to data reporting, ensuring a self-validating process.

Caption: Figure 1: Step-by-step analytical workflow for Moxifloxacin impurity profiling, incorporating a critical System Suitability decision node.

Impurity Origin & Degradation Pathway

Understanding the origin of impurities is vital for root cause analysis in drug development.